Molecular Weight Advantage vs. 5-Chloro and 6-Chloro Analogs for Permeability-Sensitive Applications
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has a molecular weight of 263.25 g/mol, which is 34.4 g/mol lower than the 5-chloro analog (CAS 934290-91-2, MW 297.70) and equally lower than the 6-chloro analog (CAS 934610-55-6, MW 297.70) . This 11.6% molecular weight reduction places the title compound below the commonly cited 300 Da threshold for favorable passive permeability, while both chloro analogs exceed this threshold [1]. For procurement decisions in fragment-based drug discovery or lead optimization programs where minimal molecular weight is prioritized, this compound offers a quantifiable advantage over its halogenated analogs.
| Evidence Dimension | Molecular weight (g/mol) – a determinant of passive membrane permeability and ligand efficiency metrics |
|---|---|
| Target Compound Data | 263.25 g/mol (C15H9N3O2) |
| Comparator Or Baseline | 5-Chloro analog: 297.70 g/mol (C15H8ClN3O2); 6-Chloro analog: 297.70 g/mol (C15H8ClN3O2) |
| Quantified Difference | 34.45 g/mol lower (11.6% reduction) vs. both chloro analogs; below the 300 Da permeability threshold vs. above |
| Conditions | Calculated from molecular formulas; standard drug-likeness rules (Lipinski's Rule of 5) |
Why This Matters
For fragment-based screening or lead optimization programs where low molecular weight is a critical selection criterion, the 11.6% mass advantage directly impacts ligand efficiency indices and may facilitate passive cell permeability.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. The 'Rule of 5' MW < 500 Da; commonly cited refined threshold for passive permeability ~300 Da. View Source
